molecular formula C12H13NO4 B2957857 (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid CAS No. 1207172-73-3

(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid

Cat. No.: B2957857
CAS No.: 1207172-73-3
M. Wt: 235.239
InChI Key: WPUCZNLYVFBPAH-VOTSOKGWSA-N
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Description

(E)-4-[(4-Methoxyphenyl)methylamino]-4-oxobut-2-enoic acid is a maleamic acid derivative characterized by an α,β-unsaturated carbonyl system conjugated with a 4-methoxyphenylmethylamino group. This structure confers unique reactivity and biological activity, making it a candidate for pharmaceutical and synthetic applications. The compound's (E)-stereochemistry is critical for its interactions in biological systems, such as enzyme inhibition, as seen in related structures .

Properties

IUPAC Name

(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)8-13-11(14)6-7-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUCZNLYVFBPAH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325975
Record name (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1207172-73-3
Record name (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid typically involves the reaction of 4-methoxybenzylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and the impact of substituent variations on physicochemical and biological properties:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Applications Reference
(E)-4-[(4-Methoxyphenyl)methylamino]-4-oxobut-2-enoic acid 4-MeO-C₆H₄-CH₂- Calculated: 263.26 Pharmaceutical intermediate; potential enzyme inhibitor
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid (CAS 37904-03-3) 4-Me-C₆H₄- 205.21 High solubility in polar solvents (e.g., DMSO); used in heterocyclic synthesis
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (CAS 63104-97-2) 4-NO₂-C₆H₄- 237.17 Hazardous (GHS classification); reactive intermediate
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid 4-(CF₂H)-piperidinyl 233.21 Enhanced lipophilicity; niche applications in medicinal chemistry
4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid (CAS 200126-82-5) 4-(EtOOC)-C₆H₄- 277.25 Ester functionality; precursor for polymer synthesis
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Me-C₆H₄- (Z-isomer) 205.21 Lower dissociation constant (pKa = 2.81±0.25); water-insoluble

Key Observations :

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance solubility in organic solvents like DMSO and improve stability during heterocyclic synthesis .
  • Electron-Withdrawing Groups (e.g., -NO₂): Increase reactivity but introduce toxicity risks, necessitating stringent safety protocols .
  • Bulkier Substituents (e.g., piperidinyl) : Reduce water solubility but improve membrane permeability, relevant for drug design .
  • Stereochemistry : The (E)-isomer is typically more biologically active than the (Z)-isomer due to optimal spatial alignment for target binding .

Physicochemical Properties

Solubility and Dissociation Constants
  • Water Solubility : Most analogs, including the target compound, are poorly water-soluble due to hydrophobic aromatic substituents. Exceptions include carboxylate-containing derivatives, which exhibit moderate solubility in alkaline media .
  • Dissociation Constant (pKa): The (2Z)-4-(4-methylanilino) analog has a pKa of 2.81±0.25, enabling acid-base titration for quantitative analysis . The target compound’s pKa is expected to be similar, given structural parallels.

Biological Activity

(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid, also known as a derivative of 4-oxobut-2-enoic acid, has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound features a methoxyphenyl group and an amino group, contributing to its diverse pharmacological properties. The molecular formula is C11H13NO3C_{11}H_{13}NO_3 with a molecular weight of approximately 219.23 g/mol.

Research indicates that this compound interacts with various biological systems, potentially influencing multiple pathways. Its structure suggests it may act as an inhibitor or modulator of specific enzymes or receptors involved in disease processes.

Antioxidant Activity

One significant area of research focuses on the compound's antioxidant properties. Compounds that inhibit the Nrf2–Keap1 protein-protein interaction (PPI) are of particular interest for treating diseases related to oxidative stress and inflammation. Studies have shown that similar compounds can enhance the cellular defense system against oxidative damage by upregulating antioxidant enzymes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models. The ability to modulate inflammatory pathways could position this compound as a therapeutic agent for conditions such as arthritis or other inflammatory disorders.

Cytotoxicity and Antitumor Activity

There is emerging evidence regarding the cytotoxic effects of this compound on cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique properties:

Compound NameStructure HighlightsUnique Properties
(E)-4-(4-methylphenyl)methylamino-4-oxobut-2-enoic acidContains a methyl group instead of methoxyPotentially different pharmacological profiles
(E)-4-(cyclohexylmethylamino)-4-oxobut-2-enoic acidCyclohexyl group introduces steric hindranceMay exhibit different binding affinities
(E)-4-(carboxymethoxy)-4-oxobut-2-enoic acidAdditional carboxymethoxy groupEnhanced solubility and bioavailability

This comparison highlights how slight modifications in chemical structure can significantly alter biological activity and pharmacological properties.

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce reactive oxygen species (ROS) levels in cultured cells. This effect was attributed to its ability to upregulate Nrf2 target genes, which are critical for cellular defense against oxidative stress .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A series of experiments were conducted using human cancer cell lines to evaluate the cytotoxic effects of this compound. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

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